molecular formula C10H21ClN2O2 B13731559 1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride

1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride

Cat. No.: B13731559
M. Wt: 236.74 g/mol
InChI Key: UNSLJWUJMCLWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride is a piperidine-derived compound featuring a 4-aminopiperidine core linked to a 5-hydroxypentan-1-one moiety via a nitrogen atom. The hydrochloride salt enhances its aqueous solubility, a critical factor for pharmaceutical applications.

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-5-hydroxypentan-1-one;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c11-9-4-6-12(7-5-9)10(14)3-1-2-8-13;/h9,13H,1-8,11H2;1H

InChI Key

UNSLJWUJMCLWGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)CCCCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride typically involves the reaction of 4-aminopiperidine with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the hydroxyl group. Common solvents used in this synthesis include ethanol and methanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s piperidine ring with a primary amine at the 4-position distinguishes it from other derivatives. The hydroxypentanone side chain introduces both hydrophilic (hydroxyl) and moderately lipophilic (ketone, pentyl) properties, influencing bioavailability and target engagement. Below is a comparative analysis with structurally related piperidine derivatives:

Table 1: Comparative Analysis of Piperidine-Based Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Toxicity Profile
1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one HCl C₁₀H₂₁N₂O₂·HCl 246.75 4-Aminopiperidine, hydroxypentanone Hypothesized CNS modulation Limited data; handle cautiously
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl 285.80 Piperidine, phenol, methyl Dual opioid agonist/NRI Known risks (respiratory depression)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 246.30 Piperidine, benzyl carboxylate Unreported Insufficient toxicological data

Pharmacological Insights

  • Tapentadol Hydrochloride: The phenol and methyl groups in Tapentadol enable mu-opioid receptor binding and norepinephrine reuptake inhibition, contributing to its analgesic efficacy . In contrast, the target compound’s hydroxypentanone side chain lacks the phenolic hydroxyl critical for strong opioid receptor affinity, suggesting divergent mechanisms.
  • Its unknown activity underscores the role of substituents in directing biological function .

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely enhances water solubility compared to the free base form of Benzyl 4-aminopiperidine-1-carboxylate.

Toxicity and Handling

  • Limited toxicological data exist for 1-(4-Aminopiperidin-1-yl)-5-hydroxypentan-1-one hydrochloride. Analogous piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) recommend stringent safety protocols, including eye/flush procedures and medical consultation upon exposure .
  • Tapentadol’s well-documented adverse effects (e.g., nausea, dependency) highlight the importance of substituent-driven toxicity profiling .

Gaps in Knowledge

  • No direct studies on the target compound’s receptor binding or metabolic pathways are available. Structural parallels suggest possible CYP450 enzyme interactions, but empirical validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.